molecular formula C14H23N5 B11742626 {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine

{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11742626
M. Wt: 261.37 g/mol
InChI Key: UPMYKZCSPJDJMQ-UHFFFAOYSA-N
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Description

{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine is a complex organic compound featuring two pyrazole rings connected by a central amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the formation of the pyrazole rings followed by their functionalization and subsequent coupling The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the central amine group, potentially converting it to an amine or imine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the alkyl groups attached to the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Alkyl halides and nucleophiles like amines or thiols are typical reagents.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Amines or imines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with various biological targets makes it a valuable tool in understanding biological processes.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties can be explored. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(propan-2-yl)-1H-pyrazole
  • 1-propyl-1H-pyrazole
  • 1-(propan-2-yl)-3-methyl-1H-pyrazole

Uniqueness

The uniqueness of {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine lies in its dual pyrazole structure connected by a central amine group. This configuration provides distinct chemical properties and reactivity compared to similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(2-propan-2-ylpyrazol-3-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C14H23N5/c1-4-8-18-9-6-13(17-18)10-15-11-14-5-7-16-19(14)12(2)3/h5-7,9,12,15H,4,8,10-11H2,1-3H3

InChI Key

UPMYKZCSPJDJMQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CC=NN2C(C)C

Origin of Product

United States

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